molecular formula C24H26FN3O2 B1676528 Metrenperone CAS No. 81043-56-3

Metrenperone

Cat. No. B1676528
CAS RN: 81043-56-3
M. Wt: 407.5 g/mol
InChI Key: AXQRPYKSPHUOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metrenperone is a 5-hydroxytryptamine blocker used in veterinary medicine as an antimyopathic agent . It has been shown to have positive effects on collagen turnover, remodeling, and organization during acute inflammation and fibroplasia .


Molecular Structure Analysis

Metrenperone has a molecular formula of C24H26FN3O2 and a molecular weight of 407.4805 . Its structure includes a 4H-pyrido[1,2-a]pyrimidin-4-one core .


Physical And Chemical Properties Analysis

Metrenperone has a molecular weight of 407.4805 and a molecular formula of C24H26FN3O2 . Its elemental composition includes Carbon (70.74%), Hydrogen (6.43%), Fluorine (4.66%), Nitrogen (10.31%), and Oxygen (7.85%) .

Scientific Research Applications

Tendon Healing and Collagen Turnover

Metrenperone has been evaluated for its effects on tendon healing, particularly in the context of injuries to the Superficial Digital Flexor Tendons (SDFT) in rabbits. Research indicates that metrenperone enhances collagen turnover and remodeling during the early stages of tendon healing. It appears to positively influence the organization of collagen during acute inflammation and fibroplasia, which could lead to improved mechanical characteristics of the organized scar in treated lesions compared to untreated ones (Oryan, Silver, & Goodship, 2010).

Effect on Collagenous Tissue Repair

Another study investigated the action of metrenperone, an S2-receptor blocker, on the healing of collagenase-induced tendon injuries. The findings suggest that metrenperone significantly impacts collagen turnover and the organization of scar tissue, but this effect is primarily noted in the early stages of healing when inflammatory and fibroplastic processes are active. This implies a potential role for S2-receptor blockers like metrenperone in modulating repair in acutely injured collagenous tissue (Oryan, Silver, & Goodship, 2009).

properties

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQRPYKSPHUOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230867
Record name Metrenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metrenperone

CAS RN

81043-56-3
Record name 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81043-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metrenperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081043563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-[4-(4-fluorobenzoyl)-1-piperidyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METRENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1O4FV809G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
A Linden, D Desmecht, H Amory, P Lekeux - The Veterinary Journal, 1999 - Elsevier
… Pulmonary arterial pressure, PW and PVR were not affected after metrenperone … The central hypothermia observed after metrenperone administration could be attributable to peripheral …
Number of citations: 16 www.sciencedirect.com
A Oryan, IA Silver, AE Goodship - Archives of orthopaedic and trauma …, 2010 - Springer
Introduction This study evaluated the effects of metrenperone on healing of unilateral, collagenase-induced lesions in the Superficial Digital Flexor Tendons (SDFT) of rabbits. Methods …
Number of citations: 23 link.springer.com
F Verschooten, LAA Ooms, P Desmet… - Journal of Equine …, 1990 - Elsevier
… The Wintzer group is much larger than the metrenperone group … satisfactory, but the metrenperone and isoxsuprine treatment is … Isoxsuprine and metrenperone groups had quite …
Number of citations: 6 www.sciencedirect.com
AS Linden, DJM Desmecht, H Amory, FA Rollin… - Research in veterinary …, 1993 - Elsevier
… after administration of metrenperone at a dose … metrenperone at a dose of 0-050 mg kg -1 (group 4, n = 5) and 0.100 mg kg -1 (group 5, n = 5). None of the three doses of metrenperone …
Number of citations: 4 www.sciencedirect.com
B Genicot, F Mouligneau, F Rollin, JK Lindsey… - The Veterinary …, 1993 - europepmc.org
… metrenperone, a 5-hydroxytryptamine blocker, the other nine receiving a placebo. During the outbreak of shipping fever metrenperone … , the cattle treated with metrenperone gained on …
Number of citations: 2 europepmc.org
A Oryan, IA Silver, AE Goodship - Journal of Investigative Surgery, 2009 - Taylor & Francis
… of an S 2 -receptor blocker, metrenperone, on the healing of … therapy for 28 days with metrenperone, was started within 48 … , before being treated with metrenperone for 26 days. This …
Number of citations: 32 www.tandfonline.com
B Genicot, F Mouligneau, JK Lindsey… - Journal of Veterinary …, 1993 - Wiley Online Library
… drug was suppressed and replaced by metrenperone administered as mentioned above. In … the first injection of metrenperone, cutaneous temperature increased linearly in group IA …
Number of citations: 4 onlinelibrary.wiley.com
D Desmecht, A Linden, H Amory… - Canadian journal of …, 1996 - cdnsciencepub.com
… In contrast, metrenperone completely abolished late increases in … Metrenperone treatment also allowed better restoration of … previously reported determinations of metrenperone in the …
Number of citations: 6 cdnsciencepub.com
B Genicot, F Mouligneau, JK Lindsey… - Journal of Veterinary …, 1993 - Wiley Online Library
… (1) to assess the clinical efficiency of metrenperone combined with an antibacterial compound, (… (3) to detect the potential clinical side-effects of metrenperone used as therapeutic agent. …
Number of citations: 2 onlinelibrary.wiley.com
D Desmecht, A Linden, P Lekeux - Pflügers Archiv: European Journal …, 1996 - orbi.uliege.be
… Prophylactic activity of metrenperone-MDL 72222 association in calves given intravenous 3-methyl-indole … Prophylactic activity; metrenperone; calves … Prophylactic …
Number of citations: 0 orbi.uliege.be

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